Cas no 1805869-03-7 (Ethyl 3-(bromomethyl)-5-(2-carboxyethyl)benzoate)

Ethyl 3-(bromomethyl)-5-(2-carboxyethyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-(bromomethyl)-5-(2-carboxyethyl)benzoate
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- Inchi: 1S/C13H15BrO4/c1-2-18-13(17)11-6-9(3-4-12(15)16)5-10(7-11)8-14/h5-7H,2-4,8H2,1H3,(H,15,16)
- InChI Key: ZBLLVQONMBGZTE-UHFFFAOYSA-N
- SMILES: BrCC1=CC(C(=O)OCC)=CC(=C1)CCC(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
- Complexity: 293
- XLogP3: 2.5
- Topological Polar Surface Area: 63.6
Ethyl 3-(bromomethyl)-5-(2-carboxyethyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015014217-1g |
Ethyl 3-(bromomethyl)-5-(2-carboxyethyl)benzoate |
1805869-03-7 | 97% | 1g |
1,534.70 USD | 2021-05-31 |
Ethyl 3-(bromomethyl)-5-(2-carboxyethyl)benzoate Related Literature
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
Additional information on Ethyl 3-(bromomethyl)-5-(2-carboxyethyl)benzoate
Ethyl 3-(bromomethyl)-5-(2-carboxyethyl)benzoate (CAS No. 1805869-03-7): A Versatile Intermediate in Modern Chemical Biology and Medicinal Chemistry
Ethyl 3-(bromomethyl)-5-(2-carboxyethyl)benzoate, identified by its CAS number 1805869-03-7, is a significant intermediate in the realm of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in the synthesis of bioactive molecules and pharmaceutical agents. The presence of both a bromomethyl group and a 2-carboxyethyl substituent on the benzoate core provides a versatile platform for further functionalization, making it a valuable building block in the development of novel therapeutic compounds.
The benzoate scaffold is widely recognized for its stability and biological relevance, often serving as a core structure in various pharmacophores. The introduction of a bromomethyl group at the 3-position enhances the reactivity of the molecule, enabling facile coupling with nucleophiles through electrophilic aromatic substitution or radical reactions. This feature is particularly useful in cross-coupling reactions such as Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings, which are fundamental in constructing complex organic molecules.
Concurrently, the 2-carboxyethyl moiety at the 5-position introduces both hydrophilicity and potential sites for further derivatization. This dual functionality allows for the creation of amphiphilic molecules, which can exhibit enhanced solubility and bioavailability when incorporated into drug candidates. The carboxylic acid group can be further modified to form esters, amides, or salts, broadening the scope of possible derivatives.
In recent years, Ethyl 3-(bromomethyl)-5-(2-carboxyethyl)benzoate has found applications in the synthesis of targeted therapeutics. For instance, its structural motif has been explored in the development of small-molecule inhibitors for enzymes involved in cancer pathways. The bromomethyl group facilitates the introduction ofWarhead groups that can selectively engage with biological targets, while the carboxyethyl chain can be tailored to modulate pharmacokinetic properties.
The compound has also shown promise in the field of drug delivery systems. Researchers have leveraged its bifunctional nature to develop prodrugs that release active pharmaceutical ingredients (APIs) under specific physiological conditions. This approach has been particularly relevant in creating stimuli-responsive carriers that enhance therapeutic efficacy while minimizing side effects.
The versatility of Ethyl 3-(bromomethyl)-5-(2-carboxyethyl)benzoate extends to its role as a key intermediate in polymer chemistry. Its incorporation into macromolecular structures has enabled the development of novel biodegradable polymers with applications in tissue engineering and sustained drug release formulations. The benzoate core contributes to mechanical stability, while the functional groups provide sites for chemical cross-linking or surface modification.
Advances in synthetic methodologies have further expanded the utility of this compound. Recent studies have demonstrated efficient protocols for introducing additional substituents at various positions on the benzoate ring through catalytic processes or directed ortho-metalation strategies. These innovations have streamlined the synthesis of complex derivatives, enabling faster access to novel compounds for medicinal chemistry investigations.
The growing interest in green chemistry has also influenced the utilization of Ethyl 3-(bromomethyl)-5-(2-carboxyethyl)benzoate. Researchers are increasingly adopting solvent-free or minimally solvent conditions for its synthesis and derivatization, aligning with sustainable practices. Additionally, efforts have been made to develop catalytic systems that minimize waste and improve atom economy, reflecting a broader shift towards environmentally conscious chemical processes.
In conclusion, Ethyl 3-(bromomethyl)-5-(2-carboxyethyl)benzoate represents a multifaceted intermediate with significant implications across chemical biology and medicinal chemistry. Its unique structural attributes enable diverse functionalizations, making it instrumental in developing targeted therapeutics, advanced drug delivery systems, and innovative materials. As synthetic methodologies continue to evolve and sustainable practices gain prominence, this compound is poised to remain at the forefront of molecular innovation.
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